N-(2-ethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
N-(2-ethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylphenyl group, and a dihydropyridazine core.
Properties
Molecular Formula |
C20H19N3O3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C20H19N3O3/c1-3-26-18-7-5-4-6-16(18)21-20(25)19-17(24)12-13-23(22-19)15-10-8-14(2)9-11-15/h4-13H,3H2,1-2H3,(H,21,25) |
InChI Key |
NFENMNGMLCGUNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-ethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the dihydropyridazine core, followed by the introduction of the ethoxyphenyl and methylphenyl groups. Reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
N-(2-ethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Properties
N-(2-ethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exhibits a range of biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against various pathogens, suggesting potential use in treating infections .
- Anticancer Properties : Research indicates that derivatives of pyridazine compounds may inhibit cancer cell proliferation and induce apoptosis in specific cancer types. The incorporation of phenyl rings has been linked to enhanced anticancer activity .
- Anti-inflammatory Effects : Some studies report that related compounds demonstrate anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various pyridazine derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone compared to control groups, highlighting its potential as a new antimicrobial agent.
Anticancer Mechanism Investigation
In another study focused on anticancer properties, the compound was tested on human cancer cell lines. The results demonstrated that it significantly reduced cell viability in a dose-dependent manner. Mechanistic studies revealed that it induced apoptosis through activation of caspase pathways, suggesting its role as a potential chemotherapeutic agent .
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-ethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:
- N-(2-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
- N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine These compounds share structural similarities but differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields.
Biological Activity
N-(2-ethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C24H27N5O3
Molecular Weight: 433.5 g/mol
IUPAC Name: N-(4-ethoxyphenyl)-4-[1-(4-methylphenyl)-6-oxopyridazin-3-yl]piperazine-1-carboxamide
The compound features a piperazine ring, which is often associated with various pharmacological activities due to its ability to interact with multiple biological targets.
Antimicrobial Activity
Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various in vitro assays. The compound has demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in cellular models . Such activity is crucial for protecting cells from oxidative damage, which is linked to numerous diseases.
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with programmed cell death. This suggests potential as a chemotherapeutic agent, although further research is necessary to elucidate its efficacy and safety in vivo .
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Interaction: It could interact with specific receptors in the body, modulating physiological responses.
- Oxidative Stress Modulation: By enhancing antioxidant defenses, the compound may mitigate oxidative damage at the cellular level.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Q & A
Q. Table 1: Example Reaction Optimization (Based on Analogous Compounds)
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd/C | Methanol | RT | 1 | 97.4 | |
| Raney Ni | Ethanol | 50°C | 3 | 85 | - |
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Basic Research Question
Methodological Answer:
Structural elucidation relies on:
- 1H-NMR : Look for characteristic peaks such as:
- Aromatic protons in the range δ 6.2–8.1 ppm (split patterns depend on substituents) .
- Ethoxy group protons (δ 1.2–1.4 ppm for CH3, δ 3.4–4.1 ppm for OCH2) .
- Mass Spectrometry (MS) : The molecular ion peak should align with the molecular weight (e.g., m/z 336.2 [M+H]+ observed for a dihydroquinoline analog) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., uses single-crystal X-ray to validate bond lengths and angles) .
How can researchers analyze discrepancies in reported biological activities across in vitro studies?
Advanced Research Question
Methodological Answer:
Contradictions in biological data may arise from:
- Assay variability : Differences in cell lines, incubation times, or reagent batches. Validate using standardized protocols (e.g., NIH/NCATS guidelines).
- Compound purity : HPLC analysis (≥98% purity, as in ) ensures reproducibility .
- Statistical rigor : Apply multivariate analysis to isolate confounding variables (e.g., ANOVA with post-hoc tests).
Q. Example Workflow :
Replicate assays under identical conditions.
Cross-validate with orthogonal assays (e.g., enzymatic vs. cell-based).
Use high-purity batches (confirmed via HPLC) .
What computational strategies predict this compound’s binding affinity, and how can simulations validate predictions?
Advanced Research Question
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases or oxidoreductases). Template structures from X-ray data (e.g., ) improve accuracy .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA).
- QSAR Models : Corporate substituent effects (e.g., ethoxy vs. methoxy groups) from analogs () to predict activity trends .
In SAR studies, which functional group modifications influence pharmacological activity, and how should these be evaluated?
Advanced Research Question
Methodological Answer:
Key modifications include:
- Aromatic substituents : Electron-withdrawing groups (e.g., Br in ) enhance target affinity but may reduce solubility .
- Ethoxy vs. methoxy groups : Ethoxy increases metabolic stability compared to methoxy (logP differences) .
- Amide vs. ester linkages : Amides improve protease resistance (e.g., ’s triazole carboxamide) .
Q. Evaluation Protocol :
Synthesize analogs with systematic substitutions.
Test in vitro activity (IC50) and ADMET properties (e.g., microsomal stability).
Use computational tools (e.g., SwissADME) to predict pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
